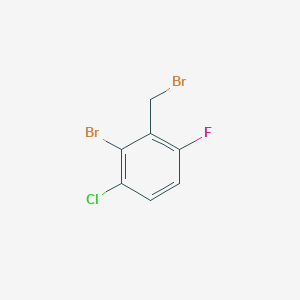

2-Bromo-3-chloro-6-fluorobenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-3-chloro-6-fluorobenzyl bromide” is a chemical compound with the CAS Number: 1823559-40-5 . Its IUPAC name is 2-bromo-3-(bromomethyl)-1-chloro-4-fluorobenzene . The compound is solid in physical form .

Molecular Structure Analysis

The molecular weight of “2-Bromo-3-chloro-6-fluorobenzyl bromide” is 302.37 . Its Inchi Code is 1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2 .Physical And Chemical Properties Analysis

“2-Bromo-3-chloro-6-fluorobenzyl bromide” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Differential Reactivity in Enzyme Processing

A study by Reynolds et al. (1988) explored the reactivity of halomethylbenzoyl formates, including compounds structurally related to 2-Bromo-3-chloro-6-fluorobenzyl bromide, with benzoylformate decarboxylase. The research highlighted how the halogen substituents influence the enzyme's reactivity, ranging from substrate behavior to competitive inhibition, emphasizing the potential of halogenated benzyl compounds in biochemical applications (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

Organolithium Reactions with Halobenzoic Acids

Gohier, Castanet, and Mortier (2003) investigated the selectivity in reactions between organolithium reagents and unprotected 2-halobenzoic acids, revealing insights into the positional lithiation influenced by halogen substituents. This study contributes to the understanding of chemical reactivity and selectivity in halogenated benzyl compounds, providing a foundation for synthetic strategies in organic chemistry (Gohier, Castanet, & Mortier, 2003).

Intramolecular Arylthiolations Catalysis

Research by Sahoo et al. (2012) on the regioselective intramolecular arylthiolations using Cu and Pd catalysts demonstrated the influence of halogen substituents, including bromo and chloro, on the catalytic activity and selectivity. This study sheds light on the role of halogenated benzyl compounds in facilitating novel catalytic transformations, which can be applied in the synthesis of heterocyclic compounds and pharmaceuticals (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Halocarbenes Study

Scuseria et al. (1986) explored the geometries, singlet-triplet separations, and vibrational frequencies of halocarbenes, including those derived from halobenzyl compounds. Their findings contribute to a deeper understanding of the electronic and structural properties of halogenated carbene species, which are relevant in various chemical reactions and material science applications (Scuseria, Durán, Maclagan, & Schaefer, 1986).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-3-chloro-6-fluorobenzyl bromide are likely to be proteins or enzymes in the body that have a high affinity for this compound

Mode of Action

The compound is likely to interact with its targets through a process known as nucleophilic substitution . This involves the bromine atom in the compound being replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This reaction can occur via two main pathways: SN1 or SN2 . The pathway taken depends on the nature of the carbon atom to which the bromine atom is attached .

Biochemical Pathways

These compounds are often involved in reactions such as free radical bromination and nucleophilic substitution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-chloro-6-fluorobenzyl bromide. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other molecules can influence its activity, either by competing for the same targets or by interacting with the compound itself .

properties

IUPAC Name |

2-bromo-3-(bromomethyl)-1-chloro-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJVCIJSLHGRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-6-fluorobenzyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)

![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)

![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2894757.png)

![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2894759.png)

![3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide](/img/structure/B2894763.png)